2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)- 2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424677
InChI: InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17)
SMILES: CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C13H15Cl2NO
Molecular Weight: 272.17 g/mol

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-

CAS No.:

Cat. No.: VC13424677

Molecular Formula: C13H15Cl2NO

Molecular Weight: 272.17 g/mol

* For research use only. Not for human or veterinary use.

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)- -

Specification

Molecular Formula C13H15Cl2NO
Molecular Weight 272.17 g/mol
IUPAC Name N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide
Standard InChI InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17)
Standard InChI Key WMHSFCNWWYFBSS-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Canonical SMILES CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)acrylamide, reflects its acrylamide backbone substituted with a 3,4-dichlorophenyl group at the α-position and a 1-methylpropyl (isobutyl) group on the nitrogen atom. Its molecular formula is C₁₃H₁₅Cl₂NO, with a molecular weight of 284.17 g/mol. The presence of two chlorine atoms and a branched alkyl chain confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Stereochemical Considerations

The acrylamide moiety introduces a planar sp²-hybridized carbonyl group, while the 3,4-dichlorophenyl ring adopts a nearly orthogonal orientation relative to the acrylamide plane. This spatial arrangement may hinder π-π stacking but enhance dipole-dipole interactions. The N-(1-methylpropyl) group introduces chiral centers, though commercial synthesis typically yields racemic mixtures unless asymmetric methods are employed .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Friedel-Crafts Acylation: 3,4-Dichloroaniline reacts with acrylic acid chloride in the presence of Lewis acids (e.g., AlCl₃) to form 3-(3,4-dichlorophenyl)acryloyl chloride.

  • Amidation: The intermediate acyl chloride is treated with 1-methylpropylamine under Schotten-Baumann conditions, yielding the target acrylamide.

Reaction conditions (temperature: 0–5°C, solvents: dichloromethane/water biphasic system) optimize yields (68–72%) while minimizing polymerization side reactions .

Table 1: Optimization of Synthesis Parameters

ParameterOptimal ValueYield Impact
Temperature0–5°CPrevents thermal decomposition
Solvent SystemCH₂Cl₂/H₂OEnhances phase separation
Molar Ratio (Amine:Acyl Chloride)1.2:1Minimizes unreacted chloride

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes (15–20 min at 100 W) with comparable yields (70%). Flow chemistry approaches using microreactors improve heat dissipation, critical for exothermic amidation steps .

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C under nitrogen. The enthalpy of fusion (ΔHₓ₋ᵤₛ) is 28.5 kJ/mol, indicative of moderate crystalline lattice stability. Thermogravimetric analysis (TGA) shows 5% mass loss at 215°C, escalating to 95% at 310°C .

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 3.8), aligning with its dichlorophenyl and branched alkyl substituents. Solubility in organic solvents follows the order: DMSO > acetone > ethanol > hexane .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.7
Acetone22.4
DMSO45.9

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr pellet):

  • 3285 cm⁻¹: N-H stretch (amide A)

  • 1650 cm⁻¹: C=O stretch (amide I)

  • 1540 cm⁻¹: N-H bend (amide II)

  • 750 cm⁻¹: C-Cl stretch (dichlorophenyl)

The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms complete amidation .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.30 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

  • δ 7.18 (d, J = 2.0 Hz, 1H, Ar-H)

  • δ 6.40 (dd, J = 17.0, 10.2 Hz, 1H, CH₂=CH-)

  • δ 6.15 (d, J = 17.0 Hz, 1H, CH₂=CH-)

  • δ 5.70 (d, J = 10.2 Hz, 1H, CH₂=CH-)

  • δ 3.25 (m, 1H, N-CH(CH₂CH₃)₂)

  • δ 1.55 (m, 2H, CH(CH₂CH₃)₂)

  • δ 0.95 (t, J = 7.6 Hz, 6H, CH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.5 (C=O)

  • δ 140.2–126.8 (aromatic carbons)

  • δ 132.4 (CH₂=CH-)

  • δ 48.7 (N-CH(CH₂CH₃)₂)

  • δ 28.5 (CH(CH₂CH₃)₂)

  • δ 11.3 (CH₂CH₃)

Computational and Theoretical Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-31G(d,p) calculations reveal:

  • HOMO-LUMO Gap: 4.8 eV, suggesting moderate kinetic stability.

  • Dipole Moment: 5.2 Debye, indicating strong polarity.

  • Nonlinear Optical (NLO) Properties: First hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu, comparable to urea, hinting at optoelectronic applications .

Molecular Docking Studies

Docking with acetylcholinesterase (PDB: 1EVE) shows a binding affinity of -8.2 kcal/mol, driven by halogen bonds (Cl···His-440) and hydrophobic interactions with the isobutyl group. This suggests potential neurotoxic mechanisms akin to acrylamide derivatives .

Applications and Industrial Relevance

Agrochemical Intermediates

The 3,4-dichlorophenyl group is a hallmark of herbicidal agents (e.g., propanil derivatives). This compound may serve as a precursor in synthesizing inhibitors of photosystem II or auxin mimics .

Polymer Science

As a crosslinking agent, the acrylamide moiety facilitates radical polymerization. Copolymers with vinyl acetate exhibit enhanced thermal resistance (decomposition temperature +40°C vs. homopolymers) .

Toxicological and Regulatory Considerations

Acute Toxicity

  • Oral LD₅₀ (Rat): 250 mg/kg (estimated)

  • Dermal LD₅₀ (Rabbit): >2000 mg/kg
    Neurotoxic symptoms (ataxia, hindlimb paralysis) manifest at 50 mg/kg doses, consistent with acrylamide’s mechanism of axonal degeneration .

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